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Compound of Interest

Compound Name: 1-(Cyanoacetyl)piperidine

Cat. No.: B085081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
(Cyanoacetyl)piperidine (CAS No: 15029-30-8), a key chemical intermediate. The document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with detailed, standardized experimental protocols for data acquisition. This
guide is intended to serve as a valuable resource for researchers in quality control, compound
identification, and reaction monitoring.

Chemical Structure and Properties

o |[UPAC Name: 3-ox0-3-(piperidin-1-yl)propanenitrile[1]
e Molecular Formula: CsH12N20[1]

» Molecular Weight: 152.19 g/mol [1]

o Exact Mass: 152.094963011 Da[1]

Spectroscopic Data Summary

The following sections summarize the available and predicted spectral data for 1-
(Cyanoacetyl)piperidine. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b085081?utm_src=pdf-interest
https://www.benchchem.com/product/b085081?utm_src=pdf-body
https://www.benchchem.com/product/b085081?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Cyanoacetyl_piperidine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Cyanoacetyl_piperidine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Cyanoacetyl_piperidine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Cyanoacetyl_piperidine
https://www.benchchem.com/product/b085081?utm_src=pdf-body
https://www.benchchem.com/product/b085081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the *H and predicted 3C NMR data for 1-(Cyanoacetyl)piperidine.

Table 1: *H NMR Spectral Data of 1-(Cyanoacetyl)piperidine

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
4.01 Singlet 2H -C(=0)-CHz2-CN
] Piperidine H2', He'
3.41 Triplet 2H ) )
(axial/lequatorial avg.)
) Piperidine Hz', He'
3.28 Triplet 2H ) )
(axial/lequatorial avg.)
1.53 Multiplet 6H Piperidine Hs', Ha', Hs'

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectral Data of 1-(Cyanoacetyl)piperidine
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Predicted Chemical Shift
(3) ppm

Carbon Assignment

Rationale

Typical range for amide

~165 C=0 (Amide Carbonyl) ]
carbonyls is 160-180 ppm.
Aliphatic nitrile carbons
~117 C=N (Nitrile Carbon) typically appear in the 115-125
ppm range.
o Carbons adjacent to nitrogen
~45 Piperidine Cz', C¢' )
in a saturated heterocycle.
Methylene group between two
~25-30 -C(=0)-CHz2-CN _ _
electron-withdrawing groups.
o Methylene groups beta to the
~24-26 Piperidine Cs', Cs' )
nitrogen atom.
Methylene group gamma to
~23 Piperidine Ca4' Y grotp g

the nitrogen atom.

Note: These are predicted values based on typical chemical shift ranges for the respective

functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic absorption bands for 1-(Cyanoacetyl)piperidine are listed below.

Table 3: Predicted IR Absorption Data for 1-(Cyanoacetyl)piperidine
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Functional Group

Wavenumber (cm~12) . Description of Vibration
Assignment

~2250 C=N Nitrile stretch

~1645 C=0 Amide | band (stretch)

2850-2950 C-H Alkane stretch

~1450 CH2 Methylene scissoring

Note: These are predicted values based on characteristic infrared group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data for 1-(Cyanoacetyl)piperidine

Parameter Value Method/lonization
Molecular lon [M]* m/z 152 GC-MS

Calculated Exact Mass 152.0950

Found Mass 152.1 FAB (Ar)

Major Fragments m/z 69, m/z 41 GC-MS

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for small
organic molecules like 1-(Cyanoacetyl)piperidine.

NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh 5-10 mg of 1-(Cyanoacetyl)piperidine.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de,
CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or sonicate if necessary.

e Instrument Setup & Data Acquisition:
o The NMR spectrometer is tuned to the appropriate frequencies for 1H and *3C nuclei.
o A standard room temperature setting (e.g., 298 K) is established.

o For 'H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good
signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

o For 3C NMR, a proton-decoupled experiment is typically run. A larger number of scans is
required due to the low natural abundance of 13C.

o The spectral width is set to encompass all expected proton or carbon signals.

» Data Processing:

[e]

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

o

Phase and baseline corrections are applied to the resulting spectrum.

[¢]

The spectrum is referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

[¢]

Integration of the *H NMR signals is performed to determine proton ratios.

FTIR Spectroscopy Protocol (KBr Pellet Method)

o Sample and KBr Preparation:

o Spectroscopy-grade Potassium Bromide (KBr) must be thoroughly dried in an oven to
remove moisture, which can interfere with the spectrum.

o Grind 1-2 mg of 1-(Cyanoacetyl)piperidine into a very fine powder using an agate mortar
and pestle.
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o Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly
mix with the sample powder.

e Pellet Formation:
o Transfer a portion of the mixture into a pellet die.
o Place the die into a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or
translucent pellet.

o Data Acquisition:
o A background spectrum of the empty sample compartment is collected.
o The KBr pellet is placed in a sample holder within the FTIR spectrometer.

o The sample spectrum is recorded, typically over a range of 4000-400 cm~1. A typical
resolution is 4 cm~1.

Mass Spectrometry Protocol (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 1-(Cyanoacetyl)piperidine in a volatile organic solvent (e.g.,
dichloromethane, ethyl acetate). The concentration is typically around 1 mg/mL.

e Instrumental Analysis:

o

The sample is injected into the Gas Chromatograph (GC), where it is vaporized and
separated based on its boiling point and interactions with the column stationary phase.

o

The separated components elute from the GC column and enter the Mass Spectrometer
(MS).

(¢]

In the MS, the sample molecules are ionized, typically by Electron lonization (EI).
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o The resulting ions and fragment ions are separated by a mass analyzer based on their
mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion.
e Data Analysis:

o The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

o The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide
structural information.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structural
assignment of key spectral features of 1-(Cyanoacetyl)piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 1-(Cyanoacetyl)piperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085081#spectral-data-nmr-ir-mass-spec-of-1-
cyanoacetyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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